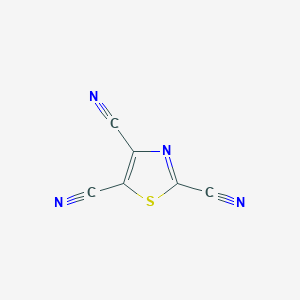![molecular formula C15H14O B13964691 [2-(Benzyloxy)ethenyl]benzene CAS No. 61833-22-5](/img/structure/B13964691.png)
[2-(Benzyloxy)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(2-Phenylethenyl)oxy]methyl]benzene: is an organic compound with the molecular formula C15H14O It consists of a benzene ring substituted with a phenylethenyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[(2-Phenylethenyl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with styrene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [[(2-Phenylethenyl)oxy]methyl]benzene may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[[(2-Phenylethenyl)oxy]methyl]benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: [[(2-Phenylethyl)oxy]methyl]benzene
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
[[(2-Phenylethenyl)oxy]methyl]benzene: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [[(2-Phenylethenyl)oxy]methyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
[[(2-Phenylethenyl)oxy]methyl]benzene: can be compared with similar compounds, such as:
[(2-Phenylethenyl)oxy]ethane: Similar structure but with an ethane backbone instead of a benzene ring.
[(2-Phenylethenyl)oxy]propane: Contains a propane backbone, leading to different chemical properties and reactivity.
[(2-Phenylethenyl)oxy]butane: Longer alkane chain, affecting its solubility and interaction with other molecules.
The uniqueness of [[(2-Phenylethenyl)oxy]methyl]benzene lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61833-22-5 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-phenylethenoxymethylbenzene |
InChI |
InChI=1S/C15H14O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-12H,13H2 |
Clé InChI |
JCOUEUSHQNDXNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)


![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)





![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)


![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)

